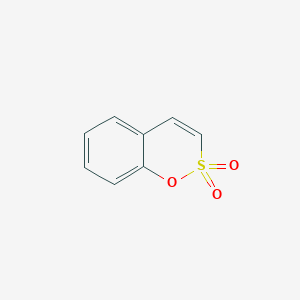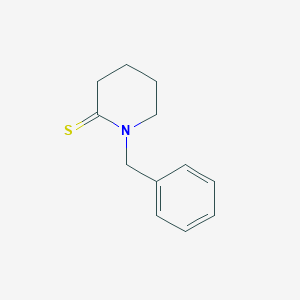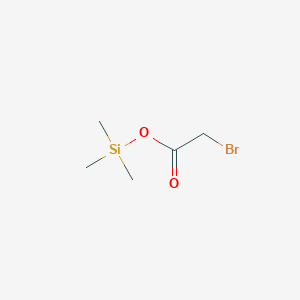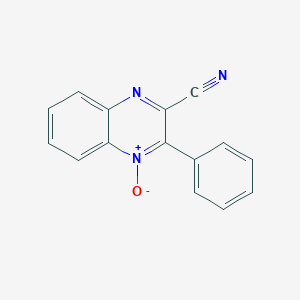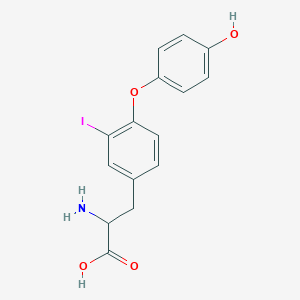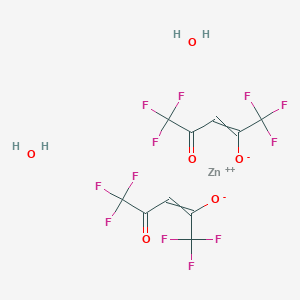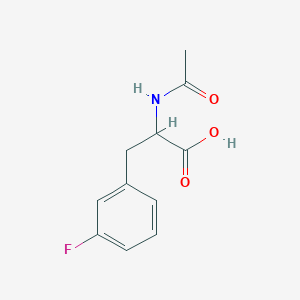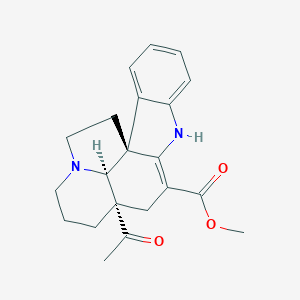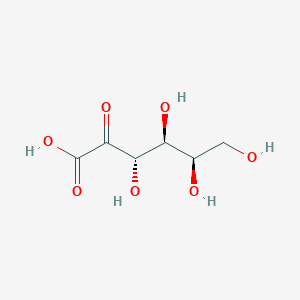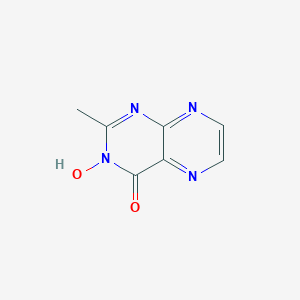
3-Hydroxy-2-methyl-4(3H)-pteridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methyl-4(3H)-pteridinone, also known as 6-hydroxymethyl-7,8-dihydropterin, is a natural compound that plays a crucial role in various biological processes. It serves as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. In recent years, 3-hydroxy-2-methyl-4(3H)-pteridinone has gained significant attention due to its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用機序
The mechanism of action of 3-hydroxy-2-methyl-4(3H)-pteridinone is primarily related to its role as a precursor for the synthesis of tetrahydrobiopterin. Tetrahydrobiopterin serves as a cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. By providing the necessary cofactor, 3-hydroxy-2-methyl-4(3H)-pteridinone plays a crucial role in the regulation of these important biological processes.
生化学的および生理学的効果
The biochemical and physiological effects of 3-hydroxy-2-methyl-4(3H)-pteridinone are primarily related to its role as a precursor for the synthesis of tetrahydrobiopterin. Tetrahydrobiopterin plays a crucial role in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. By providing the necessary cofactor, 3-hydroxy-2-methyl-4(3H)-pteridinone plays a crucial role in the regulation of these important biological processes. Additionally, 3-hydroxy-2-methyl-4(3H)-pteridinone has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-hydroxy-2-methyl-4(3H)-pteridinone in lab experiments is its role as a precursor for the synthesis of tetrahydrobiopterin. This allows researchers to study the regulation of important biological processes such as the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. Additionally, 3-hydroxy-2-methyl-4(3H)-pteridinone has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.
One of the limitations of using 3-hydroxy-2-methyl-4(3H)-pteridinone in lab experiments is its potential instability under certain conditions. This can make it difficult to use in certain experimental setups, particularly those involving high temperatures or high concentrations of other chemicals.
将来の方向性
There are several potential future directions for research involving 3-hydroxy-2-methyl-4(3H)-pteridinone. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the antioxidant properties of 3-hydroxy-2-methyl-4(3H)-pteridinone and its potential use as a therapeutic agent for oxidative stress-related diseases. Additionally, further research is needed to fully understand the role of 3-hydroxy-2-methyl-4(3H)-pteridinone in the regulation of important biological processes such as the biosynthesis of neurotransmitters, nitric oxide, and other important molecules.
合成法
The synthesis of 3-hydroxy-2-methyl-4(3H)-pteridinone can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with formaldehyde and subsequent reduction with sodium borohydride. On the other hand, microbial fermentation involves the use of microorganisms such as Escherichia coli or Bacillus subtilis to produce 3-hydroxy-2-methyl-4(3H)-pteridinone from simple precursors.
科学的研究の応用
3-Hydroxy-2-methyl-4(3H)-pteridinone has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a precursor for the synthesis of tetrahydrobiopterin, an important cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. Additionally, 3-hydroxy-2-methyl-4(3H)-pteridinone has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
18106-58-6 |
|---|---|
製品名 |
3-Hydroxy-2-methyl-4(3H)-pteridinone |
分子式 |
C7H6N4O2 |
分子量 |
178.15 g/mol |
IUPAC名 |
3-hydroxy-2-methylpteridin-4-one |
InChI |
InChI=1S/C7H6N4O2/c1-4-10-6-5(7(12)11(4)13)8-2-3-9-6/h2-3,13H,1H3 |
InChIキー |
GUUUMWNQFTUMKI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=CN=C2C(=O)N1O |
正規SMILES |
CC1=NC2=NC=CN=C2C(=O)N1O |
同義語 |
3-Hydroxy-2-methyl-4(3H)-pteridinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






